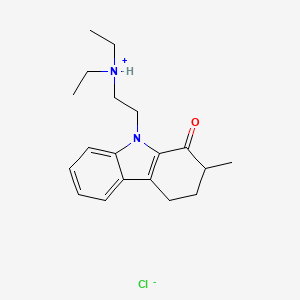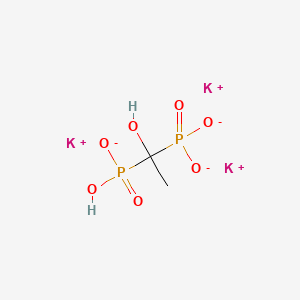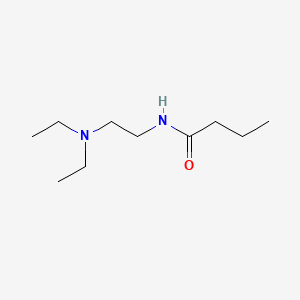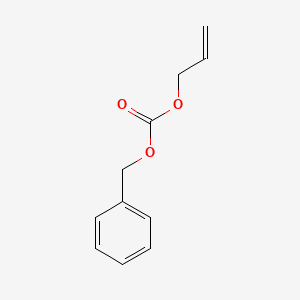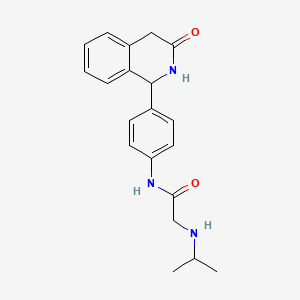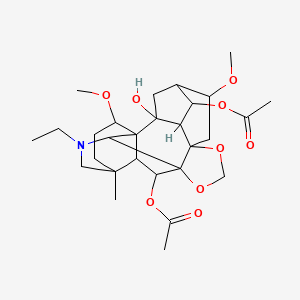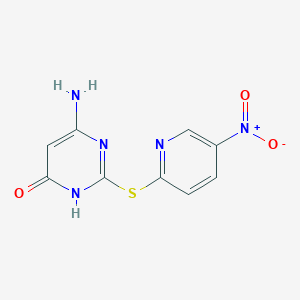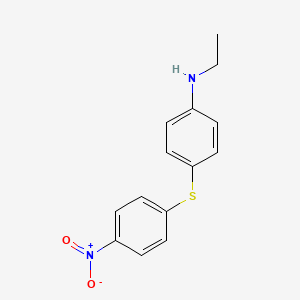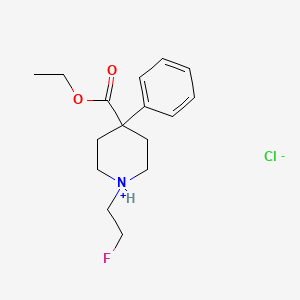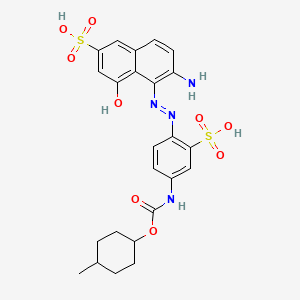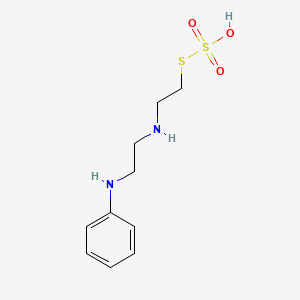
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate: is a chemical compound with the molecular formula C10H16N2O3S2 It is a thiosulfate ester, which means it contains a sulfur atom bonded to two oxygen atoms and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of aniline with ethylene diamine, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The amino and thiosulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis. It can be employed to introduce thiosulfate groups into organic molecules, which can alter their chemical properties and reactivity .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used to investigate the effects of thiosulfate groups on enzyme activity and protein function .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. This can lead to changes in biological pathways and cellular processes .
Comparison with Similar Compounds
- S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate
- S-(2-aminoethyl) ethanethiosulfonate hydrobromide
- S-(3-aminopropyl) thiosulfuric acid
Comparison: Compared to similar compounds, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure and functional groups. The presence of the aniline and thiosulfate groups imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
23563-74-8 |
|---|---|
Molecular Formula |
C10H16N2O3S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[2-(2-sulfosulfanylethylamino)ethylamino]benzene |
InChI |
InChI=1S/C10H16N2O3S2/c13-17(14,15)16-9-8-11-6-7-12-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,13,14,15) |
InChI Key |
MKLXZHHTNGKIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



